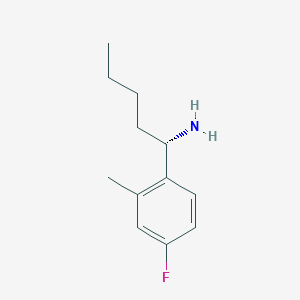![molecular formula C11H11ClN2O2 B13038009 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl-](/img/structure/B13038009.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with various substituents such as a chloro group, a methoxymethyl group, and a methyl group
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl- typically involves multi-step synthetic routes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The aldehyde group can participate in condensation reactions with various nucleophiles, forming imines, hydrazones, or other condensation products.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new chemical entities.
Biology: It is employed in the study of biological processes and as a probe for investigating enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For example, its inhibitory activity against FGFRs is attributed to its ability to bind to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation, migration, and survival, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl- can be compared with other similar compounds in the pyrrolopyridine family, such as:
1H-Pyrrolo[2,3-b]pyridine: The parent compound without any substituents, which serves as a basic scaffold for the synthesis of various derivatives.
4-Chloro-1H-pyrrolo[2,3-b]pyridine: A similar compound with a chloro group but lacking the methoxymethyl and methyl substituents.
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde: A derivative with an aldehyde group but without the chloro, methoxymethyl, and methyl substituents.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-1-(methoxymethyl)-3-methyl- lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H11ClN2O2 |
|---|---|
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
4-chloro-1-(methoxymethyl)-3-methylpyrrolo[2,3-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C11H11ClN2O2/c1-7-4-14(6-16-2)11-9(7)10(12)8(5-15)3-13-11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
SFQJPIVRPNPGLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=NC=C(C(=C12)Cl)C=O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037929.png)



![Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13037949.png)



![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)
![3-Amino-6-chloroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13037978.png)




